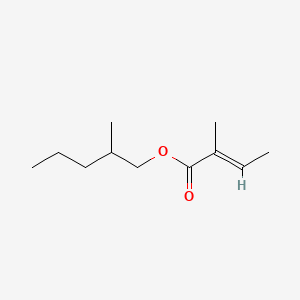
2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- is a heterocyclic compound that belongs to the class of quinolinones This compound is characterized by the presence of a pyridinone ring fused with a chlorobenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- typically involves the reaction of 4-chlorobenzoyl chloride with a suitable pyridinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- .
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinolinone derivatives, alcohols, and substituted pyridinones .
Aplicaciones Científicas De Investigación
2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a pharmaceutical agent.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.
Industry: It is used in the development of advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-quinolinone: Similar in structure but lacks the chlorobenzoyl group.
4-hydroxy-2-quinolinone: Contains a hydroxyl group instead of a chlorobenzoyl group.
2(1H)-pyridinone: The parent compound without the chlorobenzoyl substitution
Uniqueness
2(1H)-pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)- is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmaceutical agent and its utility in materials science .
Propiedades
Número CAS |
104940-96-7 |
|---|---|
Fórmula molecular |
C14H10ClNO2 |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
1-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-one |
InChI |
InChI=1S/C14H10ClNO2/c1-10(16-9-3-2-4-13(16)17)14(18)11-5-7-12(15)8-6-11/h2-9H,1H2 |
Clave InChI |
CSEDGWVKRDWZEH-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=CC=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



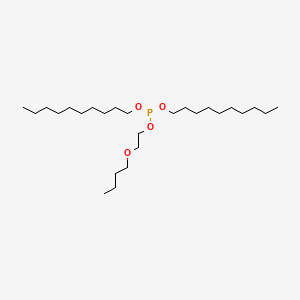
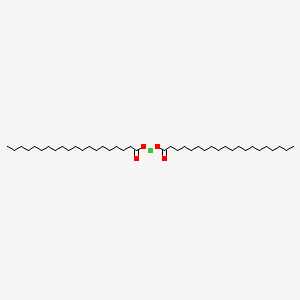
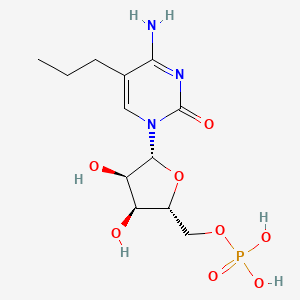
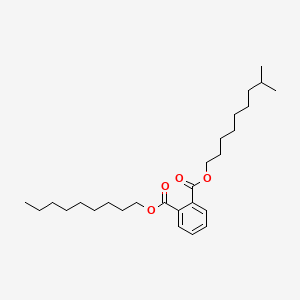
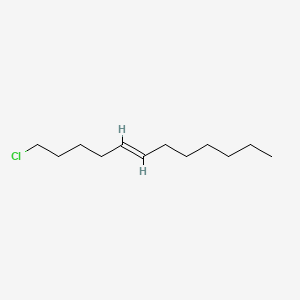
![2-[4-(Hexylamino)[1,1'-biphenyl]-2-yl]-6-methyl-4H-1-benzopyran-4-one](/img/structure/B15175069.png)
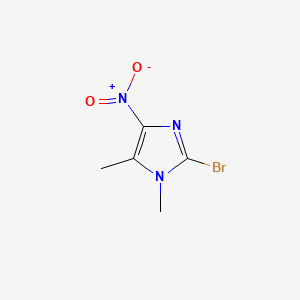
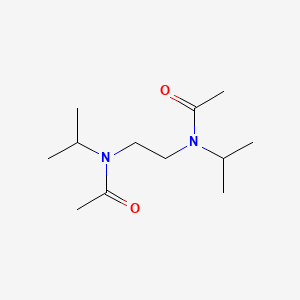
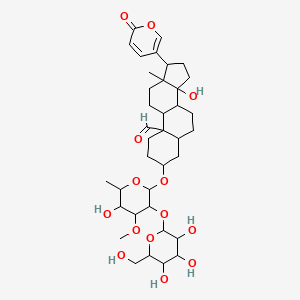
![6-Hydroxy-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B15175096.png)
